N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-1,4,6-trimethylpyrazole with a suitable pyridine derivative under acidic conditions . The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide
- N-(5-chloro-1,4,6-trimethylpyrazolo[5,4-b]pyridin-3-yl)-2,2-dimethylpropanamide
Uniqueness
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of the cyclohexanecarboxamide moiety, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C16H21ClN4O |
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Molecular Weight |
320.82 g/mol |
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H21ClN4O/c1-9-12-14(19-16(22)11-7-5-4-6-8-11)20-21(3)15(12)18-10(2)13(9)17/h11H,4-8H2,1-3H3,(H,19,20,22) |
InChI Key |
HJWBFKMATHFKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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